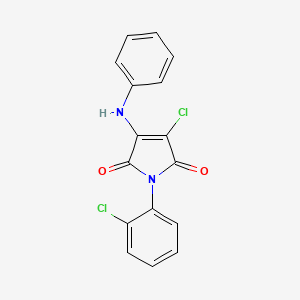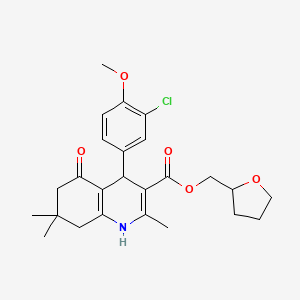![molecular formula C10H14N2O5S2 B5562946 N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}valine](/img/structure/B5562946.png)
N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}valine involves multi-step chemical reactions, starting from basic amino acids and incorporating sulfonyl chloride derivatives. Apostol et al. (2022) describe the design and synthesis of novel compounds with a valine residue and sulfonyl phenyl moiety, demonstrating the complexity and versatility of synthesizing amino acid-derived sulfonylated compounds (Apostol et al., 2022).
Molecular Structure Analysis
The molecular structure of sulfonylated amino acid derivatives, including those similar to N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}valine, is characterized using various spectroscopic techniques. Techniques such as NMR, UV/VIS, and FTIR spectroscopy are essential for determining the structure and confirming the identity of synthesized compounds (Apostol et al., 2021).
Chemical Reactions and Properties
Sulfonylated derivatives of L-valine have been explored for their reactivity and potential as enzyme inhibitors. The modification of the carboxylic acid moiety to different functional groups, such as CONHOH, significantly impacts their biological activity, including their ability to inhibit specific enzymes (Supuran & Scozzafava, 2000).
Physical Properties Analysis
The study of physical properties, such as solubility and crystallinity, is crucial for understanding how these compounds interact in biological systems or during chemical reactions. The crystalline structure of related compounds provides insight into their stability and reactivity. For example, the crystal structure analysis of sulfonylamide derivatives reveals interactions that could be pivotal for designing more efficient inhibitors (Danish et al., 2015).
Chemical Properties Analysis
The chemical properties of N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}valine derivatives, such as their reactivity towards different reagents and their behavior in chemical reactions, are of significant interest. Research into the synthesis and reaction mechanisms of these compounds sheds light on their potential applications in medicinal chemistry and material science. Studies like the ruthenium-catalyzed remote sulfonylation provide valuable information on the reactivity of similar compounds (Ramesh & Jeganmohan, 2017).
Applications De Recherche Scientifique
Herbicide Action and Plant Growth Inhibition
Research indicates that sulfonylurea compounds, closely related to N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}valine, act as potent inhibitors of plant growth by blocking the biosynthesis of the amino acids valine and isoleucine. This action occurs via the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the production of these amino acids in plants. The addition of valine and isoleucine can alleviate the growth inhibition caused by these herbicides, demonstrating their specific target within the biosynthetic pathway (Ray, 1984). Further studies confirm that sulfonylurea herbicides, including chlorsulfuron, inhibit ALS, suggesting a shared mechanism with compounds like N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}valine (Ray, 1986).
Antimicrobial and Antioxidant Properties
Recent research has focused on the synthesis of novel compounds containing the L-valine moiety coupled with various sulfonyl groups, demonstrating significant antimicrobial and antioxidant properties. These compounds have shown promise against bacterial and fungal strains and have been suggested as potential candidates for developing novel antimicrobial agents, especially against Gram-positive pathogens like Enterococcus faecium. The studies highlight the therapeutic potential of valine-derived compounds in treating biofilm-associated infections and their antioxidant activity, providing a foundation for further investigation into their utility in medical and pharmaceutical applications (Apostol et al., 2022).
Carbonic Anhydrase Inhibition and Potential Therapeutic Uses
Valine and its derivatives have been explored for their potential as carbonic anhydrase inhibitors, a property that could have implications for treating various medical conditions. Studies have synthesized chiral thiourea derivatives from amino acids, including L-valine, testing their inhibition of carbonic anhydrase isozymes. These compounds exhibited competitive inhibition, suggesting potential applications in treating conditions where carbonic anhydrase activity is implicated, such as glaucoma, epilepsy, and certain metabolic disorders. The research underscores the importance of valine-derived compounds in developing new therapeutic agents (Korkmaz et al., 2015).
Propriétés
IUPAC Name |
2-[(5-carbamoylthiophen-3-yl)sulfonylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S2/c1-5(2)8(10(14)15)12-19(16,17)6-3-7(9(11)13)18-4-6/h3-5,8,12H,1-2H3,(H2,11,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJOCUWYEVCQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CSC(=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Carbamoylthiophen-3-yl)sulfonylamino]-3-methylbutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(6-amino-4-pyrimidinyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562892.png)
![2-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5562906.png)
![3-amino-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5562911.png)
![3-(5-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5562912.png)
![1-{4-[(4-acetyl-6-hydroxy-1,4-diazepan-1-yl)methyl]-2-thienyl}ethanone](/img/structure/B5562915.png)
![3-{2-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5562919.png)
![1,3-dimethyl-5-[2-(piperidin-1-ylmethyl)-1,4-oxazepan-4-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5562924.png)


![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5562952.png)
![8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562956.png)
![(4aS*,7aR*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5562960.png)
![4-[(3,5-difluoropyridin-2-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5562968.png)
![1-benzyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5562974.png)